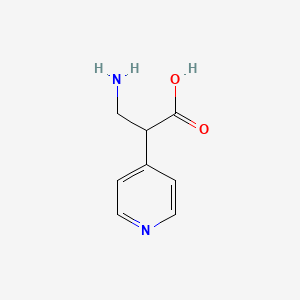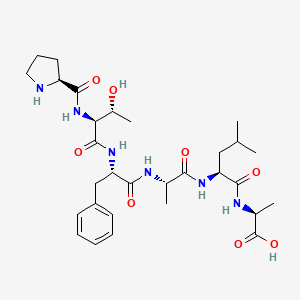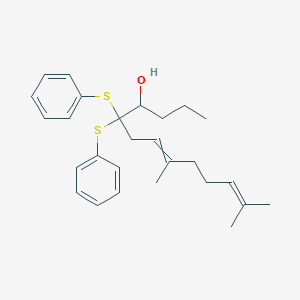
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including phenylsulfanyl and hydroxyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the trideca-7,11-dien backbone.
Introduction of phenylsulfanyl groups: Phenylsulfanyl groups are introduced through nucleophilic substitution reactions, often using thiophenol as a reagent.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, halogenated compounds.
Major Products
Scientific Research Applications
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Properties
CAS No. |
833480-05-0 |
|---|---|
Molecular Formula |
C27H36OS2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
8,12-dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol |
InChI |
InChI=1S/C27H36OS2/c1-5-13-26(28)27(29-24-16-8-6-9-17-24,30-25-18-10-7-11-19-25)21-20-23(4)15-12-14-22(2)3/h6-11,14,16-20,26,28H,5,12-13,15,21H2,1-4H3 |
InChI Key |
CYTZMNMYDROREY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC=C(C)CCC=C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
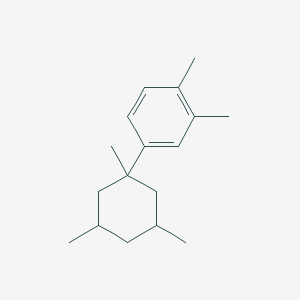
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
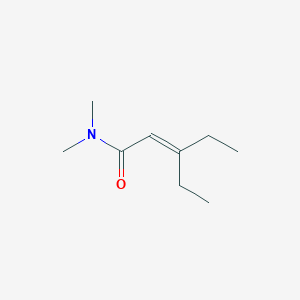
![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)
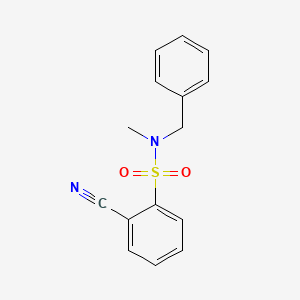
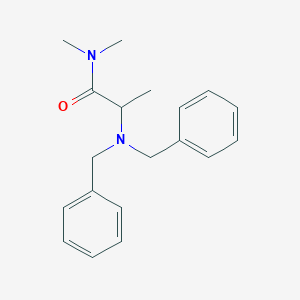
![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)

